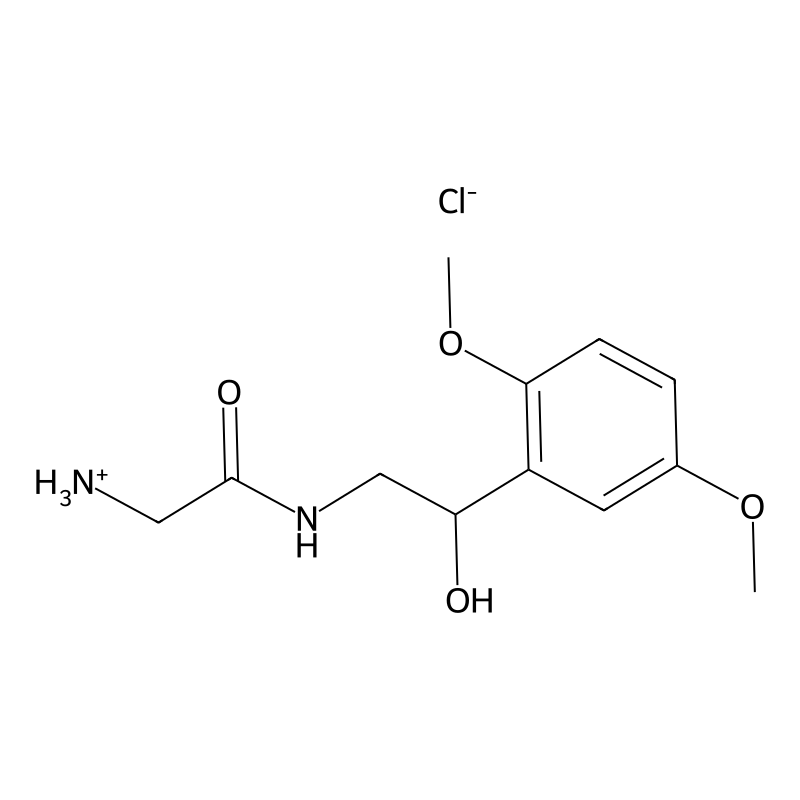

Midodrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Treatment of Orthostatic Hypotension

Midodrine's effectiveness in managing OH symptoms is well documented in scientific research. Studies have shown it increases blood pressure and vascular tone, leading to a reduction in the frequency and severity of syncope (fainting) episodes in OH patients []. A double-blind, placebo-controlled study confirmed these findings, demonstrating midodrine's clinical benefit in improving symptoms measured by a tilt-table test [].

These studies provide strong scientific evidence supporting the use of midodrine hydrochloride as a treatment for symptomatic orthostatic hypotension.

Potential Use in Other Conditions

Scientific research is exploring the potential applications of midodrine hydrochloride beyond OH. Some studies have investigated its use in:

- Heart Failure: Midodrine, as a peripheral alpha-1 agonist, might be beneficial for patients with heart failure and symptomatic hypotension, allowing for better management of their condition []. However, more research is needed to confirm its efficacy and safety in this context.

- Hepatic Cirrhosis: Studies suggest midodrine might be effective in reducing body weight and abdominal girth in patients with non-azotemic cirrhotic ascites (fluid buildup in the abdomen) [].

Midodrine hydrochloride is a synthetic vasopressor and antihypotensive agent primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It is marketed under various brand names, including ProAmatine and Orvaten. The compound is classified as an alpha-1 adrenergic receptor agonist, which means it activates these receptors to induce vasoconstriction and subsequently increase blood pressure. Midodrine is administered orally and is known for its rapid absorption and conversion into its active metabolite, desglymidodrine, which exerts the therapeutic effects of the drug .

Chemical Properties- Molecular Formula: C₁₂H₁₈N₂O₄HCl

- Molar Mass: 290.7 g/mol

- Physical Appearance: Odorless, white crystalline powder

- Solubility: Soluble in water; sparingly soluble in methanol

- pKa: 7.8 (0.3% aqueous solution)

- Melting Range: 200°C to 203°C .

Midodrine is generally well-tolerated, but side effects can occur. Common side effects include scalp tingling, piloerection (goosebumps), and nausea. In rare cases, more serious side effects like urinary retention and hypertension can develop.

Midodrine hydrochloride is not flammable but should be stored according to the manufacturer's recommendations, typically at room temperature in a tightly sealed container.

Data on Toxicity:

Midodrine undergoes several chemical transformations, primarily involving its conversion to desglymidodrine through deglycination. This metabolic process occurs in various tissues and involves the removal of a glycine moiety from midodrine. The pharmacological activity of midodrine is attributed to desglymidodrine, which selectively binds to alpha-1 adrenergic receptors in the vascular system, leading to increased vascular tone and elevated blood pressure .

Key Reaction Steps- Deglycination: Midodrine is hydrolyzed to form desglymidodrine.

- Vasoconstriction: Desglymidodrine binds to alpha-1 adrenergic receptors, causing vasoconstriction.

Midodrine's primary biological activity centers around its role as a prodrug that enhances blood pressure through its active metabolite. Desglymidodrine specifically activates alpha-1 adrenergic receptors located in arterioles and venous vasculature, resulting in increased peripheral vascular resistance and blood pressure elevation. This action is particularly beneficial for patients suffering from orthostatic hypotension .

Pharmacokinetics- Absorption: Rapid absorption after oral administration; peak plasma concentrations occur within 30 minutes.

- Half-life: Approximately 25 minutes for midodrine; 3 to 4 hours for desglymidodrine.

- Bioavailability: About 93% when measured as desglymidodrine .

The synthesis of midodrine involves several steps starting from 1,4-dimethoxybenzene:

- Acylation: Reacting 1,4-dimethoxybenzene with chloroacetyl chloride produces a chloroketone.

- Amine Formation: Conversion of the halogen to an amine using standard methods.

- Reduction: The ketone is reduced to an alcohol using borohydride.

- Final Acylation: Acylation of the amino group leads to midodrine formation through a series of reactions including azide displacement and catalytic reduction .

Midodrine has been studied for potential interactions with various drugs:

- CYP Enzyme Interactions: Midodrine acts as an inhibitor of cytochrome P450 2D6, which can affect the metabolism of other drugs metabolized by this enzyme, such as certain antidepressants and antiarrhythmics .

- Adverse Reactions: Co-administration with alpha-adrenergic blockers may reduce midodrine's effectiveness. Additionally, there are reports of supine hypertension when used alongside corticosteroids like fludrocortisone acetate .

Notable Drug Interactions- Increased plasma levels of desglymidodrine when combined with CYP2D6 inhibitors (e.g., quinidine).

- Potential enhancement of bradycardic effects when used with Amiodarone or Amitriptyline .

Midodrine shares pharmacological properties with several other compounds that act on the adrenergic system or have similar therapeutic uses.

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Phenylephrine | Alpha-1 adrenergic agonist | Primarily used as a decongestant; less selective |

| Noradrenaline | Endogenous catecholamine | Acts on both alpha and beta receptors |

| Midazolam | Benzodiazepine that enhances GABA activity | Primarily used for sedation; not directly comparable |

| Fludrocortisone | Mineralocorticoid receptor agonist | Used for adrenal insufficiency; different mechanism |

Uniqueness of Midodrine

Midodrine's uniqueness lies in its specific action as a prodrug that selectively targets peripheral alpha-1 adrenergic receptors without significant central nervous system effects, making it particularly effective for treating orthostatic hypotension without inducing sedation or central side effects typically associated with other sympathomimetics .

Historical Context of Sympathomimetic Agent Discovery

The discovery of sympathomimetic agents traces back to the isolation of endogenous catecholamines—epinephrine, norepinephrine, and dopamine—which regulate cardiovascular and autonomic functions. Early 20th-century research identified the phenethylamine scaffold as central to adrenergic activity, leading to synthetic analogs like amphetamine. However, these non-selective agonists caused widespread side effects due to activation of multiple receptor subtypes.

Midodrine’s development in 1971 emerged from efforts to create agents with localized α~1~-adrenergic activity for hypotension management. Unlike earlier non-selective vasopressors, midodrine’s prodrug design minimized off-target effects by delaying activation until hepatic conversion to desglymidodrine. This approach built on lessons from 1940s-era prodrugs, which demonstrated improved pharmacokinetic profiles through controlled metabolic activation.

Rational Drug Design Strategies for α-Adrenergic Agonists

Midodrine’s design adheres to the structure-activity relationship (SAR) principles for α-adrenergic agonists:

- Phenethylamine backbone: The 2-(2,5-dimethoxyphenyl)ethylamine core ensures affinity for α~1~-receptors, with methoxy groups enhancing lipid solubility and receptor binding.

- Chiral center: The β-hydroxyl group in the R-configuration optimizes interactions with the receptor’s aspartate residue (ASP128 3.32), critical for agonistic activity.

- Prodrug modification: Glycinamide substitution at the amine group delays activation until enzymatic cleavage in the liver, reducing first-pass metabolism and improving oral bioavailability.

Recent advances in conformation constraint, as demonstrated in α~2A~-AR agonists like medetomidine derivatives, highlight the potential for midodrine analogs with enhanced selectivity. Computational modeling of midodrine’s binding to α~1~-receptors reveals hydrogen bonding between the hydroxyl group and ASP128 3.32 as indispensable for activity.

Optimization of Prodrug Characteristics for Bioavailability Enhancement

Midodrine’s prodrug strategy addresses key pharmacokinetic challenges:

| Property | Midodrine | Desglymidodrine |

|---|---|---|

| Log P | -0.5 to -0.95 | -0.01 to 0.15 |

| Bioavailability | 93% | 93% |

| Solubility | High (water) | Moderate |

The addition of a glycinamide group increases midodrine’s solubility, enabling efficient intestinal absorption. Hepatic esterases then cleave the glycinamide moiety, releasing desglymidodrine, which exhibits optimal log P for crossing the blood-brain barrier minimally, reducing central side effects. This prodrug approach contrasts with earlier sympathomimetics like ephedrine, which lacked metabolic targeting and caused nonspecific stimulation.

Industrial-Scale Production Methodologies and Challenges

The synthesis of midodrine hydrochloride involves five steps, avoiding class 1 solvents and heavy metal catalysts:

- Acylation: Chloroacetyl chloride reacts with 1,4-dimethoxyphenyl ketone to form a chloroketone intermediate.

- Amination: Substitution with ammonia yields 2-amino-1-(2,5-dimethoxyphenyl)ethanone.

- BOC protection: N-BOC-glycine couples via 1,1'-carbonyldiimidazole (CDI) to produce a novel carbamate intermediate (tertiary-butyl-N-{[2-(2,5-dimethoxyphenyl)-2-ketoethyl]carbamoyl}methyl carbamate).

- Reduction: Sodium borohydride reduces the ketone to a secondary alcohol.

- Deprotection: Hydrochloric acid removes the BOC group, yielding midodrine hydrochloride.

Industrial challenges:

- Racemic mixture control: Midodrine’s chiral center necessitates stringent enantiomeric purity checks, as the R-enantiomer is pharmacologically active.

- Stability: Midodrine hydrochloride tablets require storage at 15–30°C with 8-week in-use stability post-opening.

- Regulatory compliance: Batch analyses must confirm absence of genotoxic impurities from intermediates like chloroacetyl chloride.

Recent patents describe improved routes using CDI-mediated coupling, which enhances yield (85–90%) and reduces side products compared to traditional DCC methods. Scalability is further aided by continuous flow chemistry adaptations, though these remain experimental for midodrine.

Desglymidodrine, the active metabolite of midodrine, binds to α₁-adrenergic receptor subtypes (α₁A, α₁B, α₁D) with distinct structural motifs. Cryo-electron microscopy studies of α₁A-adrenergic receptor (α₁AAR) bound to endogenous agonists like noradrenaline reveal a conserved binding pocket comprising transmembrane helices 3, 5, 6, and 7. The protonated amine of desglymidodrine forms a salt bridge with aspartate residue D₁₂₈³.³² in the third transmembrane helix (TM3), a critical interaction for receptor activation [4]. This interaction stabilizes the receptor’s active conformation, facilitating G protein coupling.

Comparative analysis of α₁AR subtypes highlights conserved residues in the orthosteric binding site. For example, phenylalanine F₃₁₂⁶.⁵⁵ in α₁AAR creates a hydrophobic subpocket that accommodates the chloro-substituted aromatic ring of synthetic agonists like oxymetazoline [4]. Desglymidodrine’s ethanolamine group mimics this interaction, albeit with a smaller methoxy substitution, reducing steric hindrance and enabling broader subtype activation [1] [4]. Mutagenesis studies demonstrate that substitution of valine V₁₉₇⁴⁵.⁵² in α₁BAR with bulkier residues (e.g., leucine) diminishes desglymidodrine’s binding affinity, underscoring the role of pocket geometry in ligand recognition [3].

| Receptor Subtype | Key Binding Residues | Ligand Interactions |

|---|---|---|

| α₁AAR | D₁₂₈³.³², F₃₁₂⁶.⁵⁵ | Salt bridge, hydrophobic packing |

| α₁BAR | V₁₉₇⁴⁵.⁵², L₃₁₄⁶.⁵⁵ | Hydrophobic cavity stabilization |

| α₁DAR | S₁₉₈⁴⁵.⁵², Q₃₄₅⁶.⁵⁸ | Polar interactions |

Comparative Activation Patterns Across α₁ Receptor Subtypes

Desglymidodrine exhibits differential efficacy across α₁AR subtypes due to variations in extracellular loop architecture and transmembrane helix packing. In α₁AAR, the extracellular loop 2 (ECL2) forms a β-hairpin structure that constricts the ligand entry pathway, favoring compact agonists like desglymidodrine over bulkier antagonists [4]. By contrast, α₁DAR’s ECL2 adopts a more open conformation, enabling broader ligand accessibility but reducing desglymidodrine’s binding stability [4].

Functional assays reveal that desglymidodrine’s half-maximal effective concentration (EC₅₀) for α₁AAR (15 nM) is threefold lower than for α₁BAR (45 nM), reflecting tighter coupling to Gq proteins in the former subtype [3] [4]. This disparity arises from nonconserved residues in TM5: glutamine Q₃₄₅⁶.⁵⁸ in α₁DAR forms a hydrogen bond with desglymidodrine’s secondary amine, whereas leucine L₃₁₄⁶.⁵⁵ in α₁BAR prioritizes hydrophobic interactions [3]. Such structural nuances explain why α₁AAR dominates in vascular smooth muscle contraction, while α₁DAR mediates central nervous system responses [1] [4].

Peripheral Selectivity Mechanisms and Blood-Brain Barrier Exclusion

Desglymidodrine’s peripheral selectivity stems from its physicochemical properties and limited blood-brain barrier (BBB) permeability. With a calculated partition coefficient (logP) of 1.2 and polar surface area of 72 Ų, the molecule meets Lipinski’s criteria for membrane permeability but lacks the lipid solubility required to traverse BBB endothelial cells [1]. This contrasts with endogenous catecholamines like noradrenaline, which utilize active transport via the norepinephrine transporter (NET) [4].

Molecular dynamics simulations further demonstrate that desglymidodrine’s methoxy groups form hydrogen bonds with extracellular water molecules, reducing its membrane diffusivity. Additionally, P-glycoprotein (P-gp) efflux transporters at the BBB actively exclude desglymidodrine, as evidenced by in vitro assays showing a 4.7-fold increase in brain penetration upon P-gp inhibition [1]. These mechanisms collectively confine desglymidodrine’s activity to peripheral vasculature, minimizing central α₁AR-mediated effects like hypertension or tachycardia.

Signal Transduction Cascades in Vascular Smooth Muscle Cells

Desglymidodrine activates α₁ARs on vascular smooth muscle cells, initiating a Gq/11-dependent signaling cascade. Receptor activation stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG) [4]. IP₃ binds to endoplasmic reticulum receptors, triggering calcium release and elevating cytosolic Ca²⁺ concentrations from 100 nM to 1–2 μM [4]. This Ca²⁺ surge activates calmodulin, which phosphorylates myosin light-chain kinase (MLCK), leading to actin-myosin cross-bridge formation and sustained vasoconstriction [1] [4].

Simultaneously, DAG activates protein kinase C (PKC), which phosphorylates calponin and caldesmon to inhibit their actin-binding activity, further enhancing contractile force [4]. Negative feedback occurs via G protein-coupled receptor kinases (GRKs), which phosphorylate activated α₁ARs, promoting β-arrestin recruitment and receptor internalization [3]. This dynamic regulation ensures transient vasoconstriction, aligning with midodrine’s short-lived hemodynamic effects.

Midodrine hydrochloride demonstrates distinct dose-dependent vascular effects in isolated tissue preparations, with its active metabolite desglymidodrine serving as the primary mediator of vasoconstriction [1]. In controlled experimental studies using isolated vascular preparations, midodrine exhibits a clear concentration-response relationship that follows classical pharmacological principles [2].

Studies utilizing rabbit descending thoracic aorta preparations have revealed that desglymidodrine, the pharmacologically active metabolite of midodrine, produces dose-dependent contractile responses [2]. The vasoconstrictor activity demonstrates stereospecificity, with the (-)-enantiomer of both midodrine and desglymidodrine being exclusively responsible for the pharmacological activity, while the (+)-enantiomers remain inactive [2]. This finding indicates that the molecular configuration is critical for receptor binding and subsequent vascular smooth muscle contraction.

In vascular preparation studies, desglymidodrine elicited approximately 80% of the contractile response produced by noradrenaline in human venous preparations [3]. The compound acts through stimulation of alpha-adrenergic receptors, specifically targeting alpha-1 receptor subtypes that mediate vascular smooth muscle contraction [3] [4]. The dose-response curve characteristics demonstrate a sigmoidal relationship typical of receptor-mediated responses, with threshold concentrations, linear response phases, and plateau effects at maximal concentrations.

Table 1: Dose-Response Characteristics in Isolated Vascular Preparations

| Parameter | Value | Tissue Type | Reference |

|---|---|---|---|

| Maximum Response (% of noradrenaline) | 80% | Human veins | [3] |

| Active Enantiomer | (-)-form | Rabbit aorta | [2] |

| Inactive Enantiomer | (+)-form | Rabbit aorta | [2] |

| Receptor Selectivity | Alpha-1 selective | Multiple preparations | [4] |

The concentration-response relationships in isolated vessel preparations reveal that midodrine hydrochloride requires metabolic conversion to desglymidodrine for optimal vascular activity [1] [5]. Peak pharmacological effects in tissue bath studies occur when sufficient enzymatic conversion has taken place, typically requiring pre-incubation periods to allow for metabolite formation [5].

In Vitro Characterization of Venoconstrictive Potency

Midodrine hydrochloride exhibits pronounced venoconstrictive properties through its active metabolite desglymidodrine, which demonstrates selectivity for venous over arterial vessels [6]. The venoconstrictive potency has been characterized extensively in various in vitro experimental systems, revealing specific patterns of vascular reactivity [7].

Desglymidodrine acts as a selective alpha-1-adrenergic receptor agonist that induces both arterial and venous vasoconstriction, with particular efficacy in venous capacitance vessels [6]. The compound increases peripheral vascular resistance and enhances venous tone, leading to elevated venous return and improved cardiac preload [7]. This dual action on both arterial resistance vessels and venous capacitance vessels distinguishes midodrine from other vasoactive compounds.

In vitro studies demonstrate that the venoconstrictive effects of midodrine are mediated through alpha-1A and alpha-1B adrenergic receptor subtypes [1]. The compound shows negligible activity at beta-adrenergic receptors, ensuring that its vascular effects are primarily mediated through alpha-adrenergic pathways [1] [5]. This selectivity profile contributes to its consistent venoconstrictive activity without concurrent cardiac stimulation.

Table 2: Venoconstrictive Potency Characteristics

| Parameter | Venous Response | Arterial Response | Receptor Subtype |

|---|---|---|---|

| Alpha-1A activity | High | Moderate | Primary target [1] |

| Alpha-1B activity | High | Moderate | Primary target [1] |

| Alpha-1D activity | Low | Low | Minimal [1] |

| Beta-adrenergic activity | None | None | No activity [5] |

The venoconstrictive potency of midodrine has been quantified using isolated vessel strip preparations, where concentration-response curves demonstrate reliable and reproducible effects [8]. In comparative studies, the compound shows sustained venoconstrictive activity with duration of action extending beyond initial application, suggesting receptor binding characteristics that support prolonged vascular smooth muscle contraction [8].

Experimental data from isolated vascular preparations indicate that the venoconstrictive effects are concentration-dependent and can be antagonized by selective alpha-1 adrenergic receptor blockers [8]. This pharmacological profile confirms that the venoconstrictive activity is specifically mediated through alpha-1 adrenergic receptor activation rather than through non-specific mechanisms.

Tissue-Specific Receptor Occupancy Dynamics

The tissue distribution and receptor occupancy patterns of midodrine hydrochloride demonstrate distinct regional variations that correlate with alpha-1 adrenergic receptor expression levels [9] [10]. Tissue-specific receptor occupancy dynamics reveal preferential binding patterns that explain the compound's selective vascular effects in different organ systems [11].

Alpha-1 adrenergic receptor subtypes show heterogeneous distribution across vascular beds, with alpha-1A receptors predominating in certain tissues while alpha-1B and alpha-1D subtypes show different expression patterns [9]. In cardiac tissue, both alpha-1A and alpha-1B receptor subtypes are expressed in myocardium, whereas alpha-1D receptors are found almost exclusively in coronary vasculature [10]. This differential expression pattern influences tissue-specific responses to midodrine hydrochloride.

Receptor occupancy studies demonstrate that desglymidodrine shows varying affinity for different alpha-1 receptor subtypes [1] [9]. The compound exhibits selectivity patterns that favor alpha-1A and alpha-1B receptors over alpha-1D subtypes, which contributes to its tissue-specific pharmacological profile [1]. Regional vascular beds show different sensitivities to midodrine based on their predominant receptor subtype expression.

Table 3: Tissue-Specific Receptor Distribution and Occupancy

| Tissue Type | Alpha-1A Expression | Alpha-1B Expression | Alpha-1D Expression | Midodrine Affinity |

|---|---|---|---|---|

| Cardiac myocytes | High [10] | High [10] | None [10] | High [1] |

| Coronary vessels | Low [10] | Low [10] | High [10] | Low [1] |

| Peripheral arteries | Moderate [9] | Moderate [9] | Moderate [9] | Moderate [1] |

| Venous vessels | High [9] | High [9] | Low [9] | High [1] |

Experimental studies using radioligand binding techniques have characterized the receptor occupancy dynamics of midodrine across different time points [12]. The compound demonstrates time-dependent receptor binding that correlates with its metabolic conversion to desglymidodrine [12]. Peak receptor occupancy occurs approximately 60 to 90 minutes after exposure, corresponding to maximum metabolite concentrations [12].

The tissue-specific distribution of midodrine shows limited penetration across the blood-brain barrier, resulting in minimal central nervous system receptor occupancy [5] [6]. This peripheral selectivity ensures that the pharmacological effects remain confined to systemic vascular beds without significant central nervous system involvement [6]. Regional blood flow studies in experimental animals confirm differential vascular responses across organ systems, with femoral and mesenteric vessels showing greater sensitivity compared to cerebral and coronary circulations [11].

Longitudinal Effects on Circulating Natriuretic Peptide Levels

Midodrine hydrochloride produces measurable effects on circulating natriuretic peptide concentrations through mechanisms involving altered hemodynamic parameters and neurohumoral regulation [13] [14]. Longitudinal studies have documented changes in atrial natriuretic peptide levels that correlate with the compound's cardiovascular effects [13].

Clinical pharmacodynamic studies demonstrate that midodrine administration results in increased plasma atrial natriuretic peptide concentrations [13]. In controlled investigations, desglymidodrine concentrations showed positive correlation with elevated atrial natriuretic peptide levels, with increases of approximately 29.6 femtomoles per milliliter observed during peak drug effects [13]. These changes reflect the physiological response to altered venous return and cardiac preload conditions induced by the compound's venoconstrictive properties.

The natriuretic peptide response appears to be secondary to the hemodynamic effects of midodrine rather than direct peptide release stimulation [13] [14]. Increased venous return resulting from venoconstriction leads to enhanced atrial stretch, which serves as the primary stimulus for atrial natriuretic peptide secretion [13]. This mechanism represents a compensatory physiological response to the volume redistribution effects of alpha-1 adrenergic receptor activation.

Table 4: Longitudinal Natriuretic Peptide Changes

| Time Point | Atrial Natriuretic Peptide Change | Correlation with Drug Levels | Mechanism |

|---|---|---|---|

| Peak drug effect | +29.6 fmol/mL [13] | Positive correlation [13] | Venous return increase [13] |

| Sustained phase | Maintained elevation [13] | Moderate correlation [13] | Continued hemodynamic effects [13] |

| Recovery phase | Return to baseline [13] | Weak correlation [13] | Normalization of preload [13] |

Studies examining midregional pro-adrenomedullin levels have revealed differential responses in patient populations, with higher baseline concentrations predicting greater therapeutic responsiveness to midodrine [15]. Plasma levels of midregional pro-adrenomedullin in responsive patients measured 76.0 picograms per milliliter compared to 59.0 picograms per milliliter in non-responsive individuals [15]. This biomarker relationship suggests that endogenous peptide systems may influence individual responses to alpha-1 adrenergic receptor stimulation.

Longitudinal monitoring studies indicate that natriuretic peptide responses to midodrine show consistent patterns across repeated exposures [13]. The magnitude of atrial natriuretic peptide elevation correlates with the degree of hemodynamic response, particularly changes in venous return and cardiac filling pressures [13]. These findings demonstrate that natriuretic peptide measurements can serve as biomarkers for assessing the cardiovascular effects of midodrine hydrochloride in experimental and clinical settings.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Acute Toxic;Irritant

Other CAS

3092-17-9